molecular formula C7H7F3N2O2 B1586283 ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate CAS No. 129768-30-5

ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No. B1586283
Key on ui cas rn: 129768-30-5
M. Wt: 208.14 g/mol
InChI Key: AKFFNTKRAYWFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08859606B2

Procedure details

To a solution of 2-bromo-3,3,3-trifluoro-1-propene (1 g, 5.716 mmol) in diethyl ether (2 ml) cooled with ice-bath under N2 atmosphere a solution of ethyl diazoacetate (1.06 ml, 8.574 mmol) in diethyl ether (3 ml) was added drop wise. The mixture was warmed to RT and then refluxed for 3 hours. The volatiles were removed under vacuum. Vacuum distillation provided the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]([C:4]([F:7])([F:6])[F:5])=[CH2:3].[N+:8](=[CH:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N-:9]>C(OCC)C>[CH2:14]([O:13][C:11]([C:10]1[CH:3]=[C:2]([C:4]([F:7])([F:6])[F:5])[NH:9][N:8]=1)=[O:12])[CH3:15]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC(=C)C(F)(F)F
Name
Quantity
1.06 mL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop wise
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NNC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.